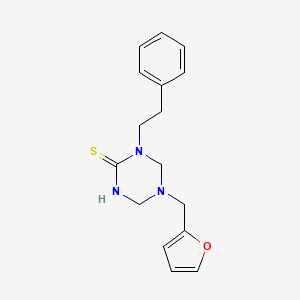

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione

Description

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a 1,3,5-triazinane backbone substituted with a furan-2-ylmethyl group at position 5 and a phenethyl group at position 1. Triazinane-thiones are often explored for pharmaceutical applications due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name |

5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c21-16-17-12-18(11-15-7-4-10-20-15)13-19(16)9-8-14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVLHPBLSHTJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)N(CN1CC2=CC=CO2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333691 | |

| Record name | 5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

676243-80-4 | |

| Record name | 5-(furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of furan derivatives with triazinane-2-thione precursors. One common method includes the use of microwave-assisted conditions to facilitate the reaction between 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar microwave-assisted techniques, ensuring efficient and cost-effective production. The use of biorefineries to produce furan derivatives from biomass can also be integrated into the industrial process, promoting sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanic acids.

Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

Scientific Research Applications

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the triazinane-2-thione core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key analogs and their structural differences:

Key Observations :

- Hydrogen Bonding : Compounds like 1-phenethyl-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione exhibit supramolecular architectures via N–H···S hydrogen bonds, which stabilize crystal structures .

- Environmental Impact: Hexahydro-1,3,5-trimethyl derivatives are prioritized pollutants due to their persistence and toxicity, contrasting with the target compound’s unknown environmental profile .

Biological Activity

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound notable for its unique structural features, including a furan ring, a phenethyl group, and a triazinane-2-thione core. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione is with a molecular weight of approximately 303.4 g/mol. Its structure allows for diverse chemical interactions that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3OS |

| Molecular Weight | 303.4 g/mol |

| CAS Number | 356773-43-8 |

| IUPAC Name | 5-(Furan-2-ylmethyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |

Antimicrobial Properties

Research has indicated that compounds similar to 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione exhibit significant antimicrobial properties. For instance, the furan moiety in these compounds can enhance their interaction with biological membranes, leading to increased permeability and subsequent microbial inhibition.

In vitro studies have shown that derivatives of furan-containing compounds display potent activity against various bacterial strains and fungi. The specific mechanisms often involve disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth.

A comparative analysis of similar compounds revealed varying degrees of cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Furan-2-ylmethyl)-1-phenethyl... | MCF7 | 12.50 |

| 5-(Furan-2-ylmethyl)-1-(2-methoxyphenyl)... | NCI-H460 | 42.30 |

| Furan-based derivatives | HepG2 | 3.25 |

These findings suggest that the structural features of 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione could be optimized for enhanced anticancer efficacy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The furan ring can engage in π–π stacking interactions with aromatic residues in proteins, while the triazinane core can form hydrogen bonds with biological macromolecules. These interactions may modulate enzyme activity and receptor functions critical for cellular signaling.

Case Studies

Recent studies have explored the synthesis and evaluation of various derivatives based on the triazinane scaffold. For example:

- Synthesis and Characterization : A study synthesized several derivatives using microwave-assisted techniques, which improved yields and reduced reaction times.

- Biological Evaluation : These derivatives were tested against a panel of cancer cell lines (e.g., MCF7, A549), showing promising results in terms of IC50 values indicating their potential as therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed for 1,3,5-triazinane-2-thione derivatives like 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione?

A three-component condensation reaction involving thiourea, formaldehyde, and substituted aromatic amines (e.g., phenethylamine) is a robust method for synthesizing 1,3,5-triazinane-2-thiones. For example, Zhang et al. (2008) synthesized analogous compounds via refluxing thiourea, aniline, and formaldehyde in organic solvents, followed by purification via recrystallization or chromatography . Modifications, such as substituting aniline with furan-containing amines, can yield derivatives like the target compound. Structural confirmation typically employs NMR, IR, and X-ray crystallography .

Q. How is the molecular conformation of 1,3,5-triazinane-2-thiones characterized, and what role does ring puckering play?

The triazinane ring adopts non-planar conformations due to sp³ hybridization at nitrogen atoms. In related structures, envelope conformations are observed, where one nitrogen atom is displaced by ~0.6–0.7 Å from the mean plane of the ring . Cremer and Pople’s puckering coordinates (amplitude q and phase angle φ) quantify deviations from planarity, critical for understanding steric interactions and hydrogen-bonding capabilities .

Q. What spectroscopic techniques validate the structure of 1,3,5-triazinane-2-thiones?

- 1H NMR : Signals for aromatic protons (δ 6.5–8.3 ppm), methylene groups (δ 4.5–5.2 ppm), and thione sulfur (indirectly via coupling).

- IR : Strong absorption bands for C=S (1050–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹).

- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.70–1.72 Å) and dihedral angles between aromatic substituents (e.g., 67–71°) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of 1,3,5-triazinane-2-thiones?

Intermolecular N–H···S and C–H···π interactions drive crystal packing. For instance, Zhang et al. (2008) observed chains of R₂²(8) motifs in 1-phenethyl derivatives, where N–H donors bond to thiocarbonyl S atoms, forming 1D chains. These interactions are critical for stabilizing polymorphs and tuning solubility .

Q. What computational methods are suitable for modeling the electronic properties of 1,3,5-triazinane-2-thiones?

Density Functional Theory (DFT) optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps). Time-Dependent DFT (TD-DFT) models UV-Vis spectra, correlating experimental λₘₐₙ values with electronic transitions. For example, Louis et al. (2021) used B3LYP/6-31G(d,p) to study charge transfer in triazine-thione derivatives .

Q. How do substituents (e.g., furan-2-ylmethyl) modulate biological activity in triazinane-2-thiones?

Substituents alter lipophilicity and hydrogen-bonding capacity. Furan groups may enhance π-π stacking with biological targets, while phenethyl chains improve membrane permeability. Biological assays (e.g., cytotoxicity) should pair with QSAR models to quantify substituent effects .

Methodological Recommendations

- Synthesis : Optimize stoichiometry and solvent polarity (e.g., DMSO vs. acetonitrile) to control yield .

- Crystallography : Use SHELXTL for structure refinement; multi-scan absorption corrections (SADABS) improve data accuracy .

- Computational Studies : Validate DFT-optimized geometries against crystallographic data to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.